2-(((3-(4-(苯甲氧基)苯基)-1,2,4-恶二唑-5-基)甲基)硫代)-6-氟-3-丙基喹唑啉-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

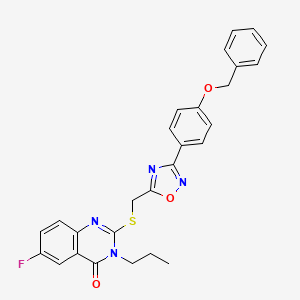

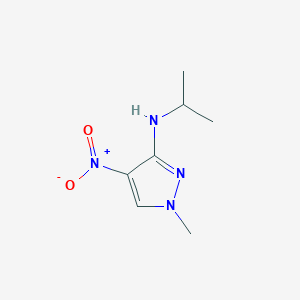

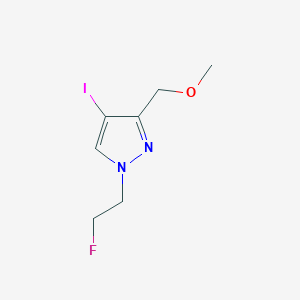

The compound is a complex organic molecule with several functional groups. It contains a quinazolinone group, which is a type of heterocyclic compound. This group is often found in various pharmaceuticals due to its wide range of biological activities . The compound also contains a benzyloxy group, which is a common protecting group in organic synthesis .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FTIR) can provide information about the types of bonds present in the compound, while nuclear magnetic resonance (NMR) can give insights into the compound’s atomic-level structure .

Chemical Reactions Analysis

The chemical reactivity of a compound is largely determined by its functional groups. For instance, the benzyloxy group can undergo reactions like benzylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. For instance, the melting point and boiling point can provide information about the compound’s phase behavior, while the compound’s solubility can indicate its potential applications .

科学研究应用

Design and Synthesis

This compound was designed and synthesized as part of a novel series of derivatives. Researchers aimed to explore its potential as an EGFR (Epidermal Growth Factor Receptor) kinase inhibitor. The compound’s chemical structure includes a quinazolinone core with a benzyloxyphenyl substituent and a pyridinyl group. The synthesis process involved designing and optimizing the compound’s structure to enhance its inhibitory activity against EGFR kinase .

EGFR Kinase Inhibition

The compound demonstrated significant inhibitory activity against EGFR kinase. At a concentration of 2.05 µM, it effectively inhibited EGFR kinase activity. This finding suggests that it may interfere with EGFR signaling pathways, which are crucial for cell growth and proliferation .

Antiproliferative Activity

Among all the synthesized compounds, this particular derivative (referred to as “6f”) exhibited the most potent antiproliferative effects against the A549 cancer cell line. The IC50 value (concentration required to inhibit cell growth by 50%) for compound 6f was 5.6 µM. These results indicate its potential as an anticancer agent .

Apoptosis Induction

Compound 6f induced apoptosis (programmed cell death) in cancer cells. Researchers observed this effect through DAPI staining and phase contrast microscopy. Additionally, flow cytometry analysis using Annexin-V-FITC and propidium iodide (PI) labeling confirmed its ability to induce apoptosis .

Molecular Docking Studies

Molecular docking studies revealed that compound 6f can bind to the hinge region of the ATP binding site of EGFR kinase, similar to the standard drug erlotinib. This binding interaction suggests a potential mechanism for its inhibitory activity against EGFR kinase .

In Vitro Antitumor Activity

The compound demonstrated potent in vitro antitumor activity against the A549 non-small lung tumor cell line. Further research could explore its efficacy in other cancer cell lines and animal studies .

安全和危害

属性

IUPAC Name |

6-fluoro-2-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23FN4O3S/c1-2-14-32-26(33)22-15-20(28)10-13-23(22)29-27(32)36-17-24-30-25(31-35-24)19-8-11-21(12-9-19)34-16-18-6-4-3-5-7-18/h3-13,15H,2,14,16-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPKVVYHCLONPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23FN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2398312.png)

![N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2398315.png)

![1,4-Dioxa-10-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2398316.png)

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2398329.png)

![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide](/img/structure/B2398333.png)